2,2-Dimethylpropane-1,3-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,2-Dimethylpropane-1,3-diol can be synthesized through several methods. One common industrial method involves the aldol reaction of formaldehyde and isobutyraldehyde, which produces hydroxypivaldehyde as an intermediate. This intermediate can then be converted to 2,2-dimethylpropane-1,3-diol either by a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Another method involves the reduction of dimethylmalonic acid or its esters with hydrogen or lithium aluminum hydride .
Chemical Reactions Analysis
2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids using oxidizing agents.
Esterification: Reacts with inorganic acids and carboxylic acids to form esters plus water.
Protection of Carbonyl Groups: Used to protect carbonyl groups as 4,4-dimethyl-1,3-dioxanes.
Formation of Cyclic Derivatives: Tends to form cyclic derivatives due to the Thorpe-Ingold effect.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol has numerous applications in scientific research:
Chemistry: Used in the synthesis of polyesters, which enhances the stability of products towards heat, light, and water.
Biology: Acts as a protecting group for ketones in various biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of synthetic lubricants, paints, varnishes, and dyes.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropane-1,3-diol involves its ability to form stable esters and cyclic derivatives. The presence of two methyl groups at the alpha carbon atom contributes to its high chemical and thermal stability. This stability allows it to act as a protecting group for carbonyl compounds and participate in various esterification reactions .
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-diol is unique due to its high stability and tendency to form cyclic derivatives. Similar compounds include:
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolethane: Used in the production of coatings and plasticizers.
Trimethylolpropane: Employed in the manufacture of polyurethanes and synthetic lubricants.
These compounds share similar applications but differ in their chemical structures and specific properties, making 2,2-dimethylpropane-1,3-diol particularly valuable for its stability and versatility in forming cyclic derivatives.
Properties
CAS No. |
211179-82-7 |
---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H12O2.C3H6O2/c1-5(2,3-6)4-7;1-2-3(4)5/h6-7H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
HDBGUUPYIOQMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.